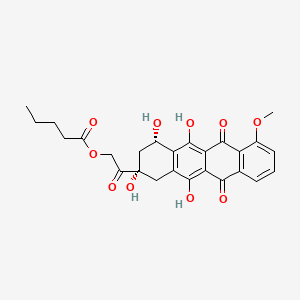
Doxorubicinone valerate
Übersicht
Beschreibung
Doxorubicinone Valerate is a related compound of Doxorubicin Hydrochloride, which is an anthracycline antibiotic with anti-Gram-positive bacterial activity and a broad antitumor spectrum . It has a molecular formula of C26H26O10 and a molecular weight of 498.48 .
Molecular Structure Analysis
The aglycone structure of Doxorubicin consists of tetracyclic rings, two of which possess quinone and hydroquinone groups . Furthermore, Doxorubicin contains the amino sugar daunosamine attached via a glycosidic bond . The planar, aromatic portion of Doxorubicin is conserved in Doxorubicinone Valerate .
Chemical Reactions Analysis
Doxorubicin is known to bind to DNA-associated enzymes and intercalate with DNA base pairs . It also targets multiple molecular targets to produce a range of cytotoxic effects .
Physical And Chemical Properties Analysis
Doxorubicinone Valerate has a boiling point of 742.3±60.0°C at 760 mmHg and a density of 1.5±0.1 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Oncology: Anticancer Molecular Action
Doxorubicinone valerate is primarily used in oncology due to its potent anticancer properties. It binds to DNA-associated enzymes, intercalates with DNA base pairs, and targets multiple molecular pathways to produce cytotoxic effects . This results in DNA damage and the activation of apoptosis pathways, making it a key drug in the treatment of various cancers, including breast, ovarian, and lung cancers, as well as lymphomas and leukemias .
Cardiology: Cardiotoxicity Management
In cardiology, the focus is on managing the cardiotoxic effects of doxorubicinone valerate. It’s known to cause life-threatening cardiotoxicity, which can limit treatment options. Research aims to understand its pathophysiological mechanisms to develop cardioprotective strategies .
Pharmacokinetics: Drug Delivery and Metabolism
Pharmacokinetic studies involve understanding how doxorubicinone valerate is absorbed, distributed, metabolized, and excreted in the body. Innovative drug delivery systems, such as liposomes and nanoparticles, are being explored to improve its therapeutic index and reduce systemic toxicities .
Gene Therapy: Molecular Mechanisms
Doxorubicinone valerate’s role in gene therapy includes its use as a DNA intercalating agent. It’s being studied for its ability to induce senescence in cancer cells, which can potentially be leveraged to enhance the efficacy of gene therapy approaches .
Immunotherapy: Enhancing Immune Response
In immunotherapy, doxorubicinone valerate is being repurposed to exploit its pro-senescence properties. It has shown potential in recruiting PD1+ T cells and improving the response to immune checkpoint blockade, particularly in breast cancer brain metastasis .
Diagnostic Imaging: Contrast Agent Development
Research in diagnostic imaging explores the use of doxorubicinone valerate as a contrast agent. Its fluorescent properties are utilized in confocal spectral imaging and capillary electrophoresis to analyze drug distribution and cellular uptake, enhancing the visualization of tumors .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future for the continued use of Doxorubicin clinically against cancer looks set to be prolonged, provided certain enhancements are made to its chemistry, delivery, and toxicity . Further understanding of Doxorubicin’s influence on cell biological events could lead to an improvement in the drug’s efficacy and reduce toxicity .
Eigenschaften
IUPAC Name |
[2-oxo-2-[(2S,4S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O10/c1-3-4-8-17(29)36-11-16(28)26(34)9-13-18(14(27)10-26)24(32)21-20(23(13)31)22(30)12-6-5-7-15(35-2)19(12)25(21)33/h5-7,14,27,31-32,34H,3-4,8-11H2,1-2H3/t14-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNIGSFXMGPCOA-RXBISOJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Doxorubicinone valerate | |
CAS RN |
158699-93-5 | |
| Record name | Doxorubicinone valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158699935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DOXORUBICINONE VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3K9Q878X1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



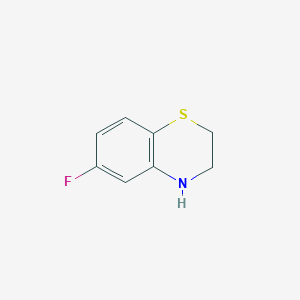

![Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447593.png)
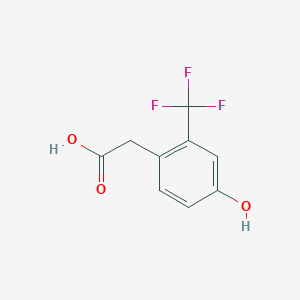

![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine](/img/structure/B1447598.png)
![hexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B1447600.png)

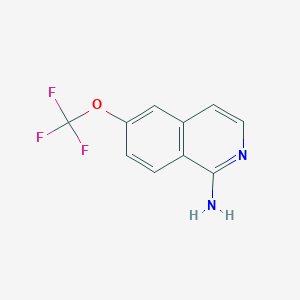
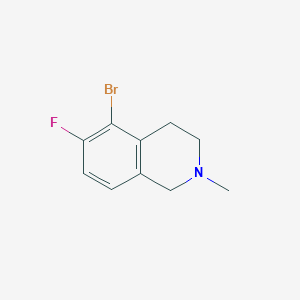
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1447608.png)

![1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone](/img/structure/B1447611.png)
![4-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1447613.png)